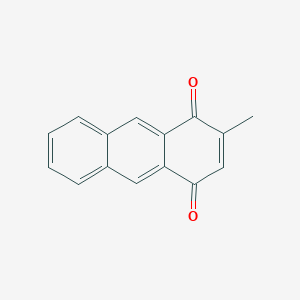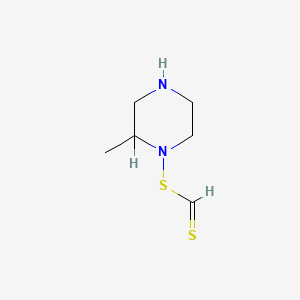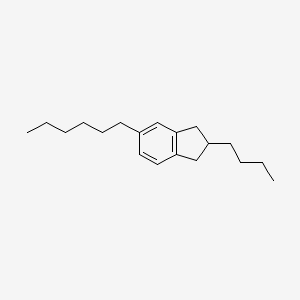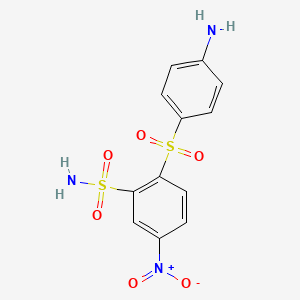
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features both an amino group and a nitro group attached to a benzene ring, which are linked through sulfonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of chlorosulfonic acid and amines. The process is optimized to ensure high yields and purity of the final product. For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Applications De Recherche Scientifique
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: Used in the synthesis of various sulfonamides.
5-Nitrobenzenesulfonamide: Shares the nitro and sulfonamide functional groups.
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Uniqueness
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications. Its dual sulfonyl groups also enhance its solubility and stability compared to simpler sulfonamides .
Propriétés
Numéro CAS |
24573-61-3 |
|---|---|
Formule moléculaire |
C12H11N3O6S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-(4-aminophenyl)sulfonyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O6S2/c13-8-1-4-10(5-2-8)22(18,19)11-6-3-9(15(16)17)7-12(11)23(14,20)21/h1-7H,13H2,(H2,14,20,21) |
Clé InChI |
IYOSGKDDXIAKNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


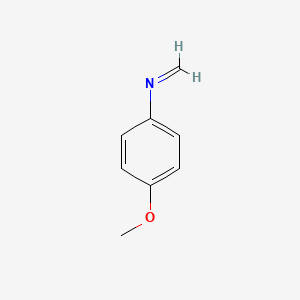
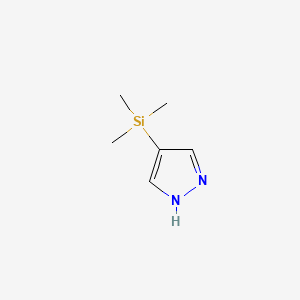

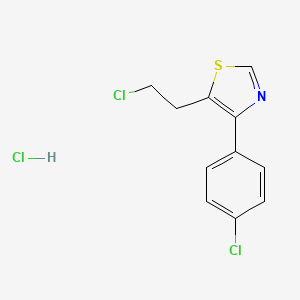
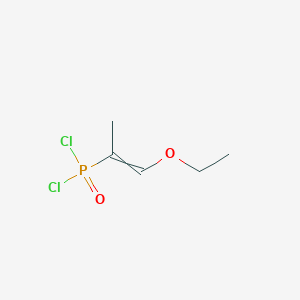

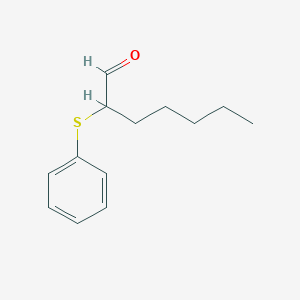
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

